molecular formula C24H28FN5O B2988418 N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034486-24-1

N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2988418
CAS No.: 2034486-24-1
M. Wt: 421.52
InChI Key: PFSLCTWNBZOCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H28FN5O and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study conducted by McLaughlin et al. (2016) presents the identification and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide. This compound is related to N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide and indicates the importance of correct identification in research chemicals.

In Vitro Metabolism

  • Franz et al. (2017) explored the in vitro metabolism of similar pyrazole-containing synthetic cannabinoids. They studied the metabolic patterns, which were dominated by oxidation, and identified monohydroxylated metabolites as potential targets for urine analysis.

Molecular Structure Analysis

  • The study by Girreser et al. (2016) provides a detailed structure elucidation process of a related compound, using NMR and mass spectrometric techniques. This research is crucial for understanding the molecular structure of such complex compounds.

Medicinal Applications

  • A research by Thangarasu et al. (2019) discusses the synthesis and potential medicinal applications of novel pyrazoles, highlighting their antioxidant, anti-breast cancer, and anti-inflammatory properties. This research underscores the potential of pyrazole derivatives in drug discovery.

Antimicrobial Activity

  • The work of Hafez et al. (2015) and Darwish et al. (2014) explores the synthesis of pyrazole derivatives with antimicrobial properties, indicating the potential use of these compounds in combating bacterial and fungal infections.

Cytotoxicity and Cancer Research

  • Studies by Hassan et al. (2014) and Ahsan et al. (2018) focus on the cytotoxicity of pyrazole derivatives, particularly against cancer cell lines, indicating their potential as anticancer agents.

Properties

IUPAC Name

N-cyclopentyl-5-(4-fluorophenyl)-2-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN5O/c1-28-22-9-5-8-19(22)21(27-28)15-30(18-6-3-4-7-18)24(31)23-14-20(26-29(23)2)16-10-12-17(25)13-11-16/h10-14,18H,3-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSLCTWNBZOCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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